

## Application of Immobilized Enzymes for Neohesperidin Synthesis: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Neohesperidose	
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### Introduction

Neohesperidin is a flavonoid glycoside of significant interest in the pharmaceutical and food industries. It serves as a precursor for the synthesis of Neohesperidin Dihydrochalcone (NHDC), a high-intensity, low-calorie sweetener.[1] The enzymatic synthesis of neohesperidin offers a green and highly specific alternative to traditional chemical methods. This document provides detailed application notes and protocols for the synthesis of neohesperidin utilizing immobilized enzymes, focusing on a two-step enzymatic pathway involving rhamnosidase and glycosyltransferase. The use of immobilized enzymes enhances catalyst stability and reusability, making the process more economically viable and sustainable.[2]

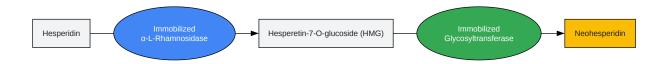
The synthesis pathway begins with the hydrolysis of hesperidin, a readily available flavonoid from citrus peels, to hesperetin-7-O-glucoside (HMG). This is achieved using an immobilized  $\alpha$ -L-rhamnosidase. Subsequently, a glycosyltransferase is employed to catalyze the addition of a rhamnose moiety to HMG, yielding neohesperidin.

## **Biochemical Pathway**

The enzymatic conversion of hesperidin to neohesperidin follows a two-step pathway. First, hesperidin is selectively hydrolyzed by  $\alpha$ -L-rhamnosidase to remove a rhamnose group,



producing hesperetin-7-O-glucoside (HMG). In the second step, a specific glycosyltransferase, a rhamnosyltransferase, catalyzes the transfer of a rhamnose group to HMG, forming neohesperidin.[3][4]



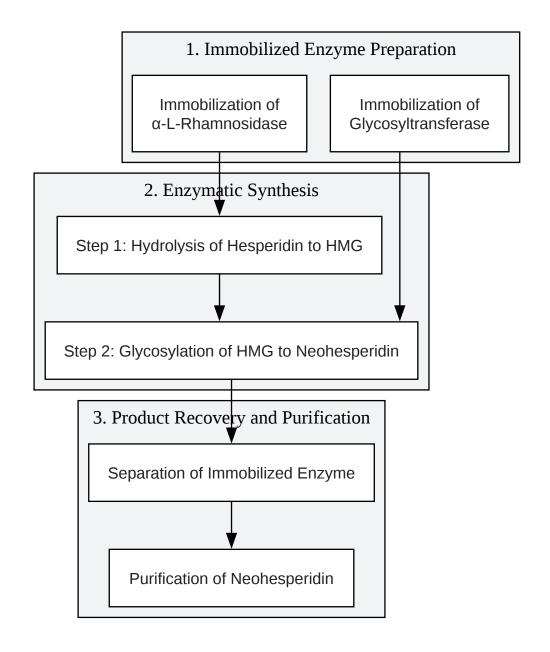
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Biochemical pathway for neohesperidin synthesis.

## **Experimental Workflow**

The overall experimental workflow for the synthesis of neohesperidin using immobilized enzymes can be divided into three main stages: 1) Preparation of the immobilized enzymes, 2) Enzymatic synthesis of neohesperidin, and 3) Product recovery and purification.





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Overall experimental workflow.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for the immobilized enzymes used in neohesperidin synthesis.

Table 1: Immobilized α-L-Rhamnosidase on Fe3O4@Graphene Oxide[5][6]



Parameter	Value	Reference
Immobilization Matrix	Fe3O4@Graphene Oxide	[5]
Cross-linker	Genipin	[5]
Optimal pH	6.0	[6]
Optimal Temperature	60°C	[6]
Kinetic Parameters		
Km	Slightly higher than free enzyme	[6]
Vmax	Slightly higher than free enzyme	[6]
Reusability	Maintained good activity after 10 cycles	[6]

Table 2: Immobilized Naringinase (for Hesperidin Hydrolysis)[7][8]

Parameter	Value	Reference
Immobilization Matrix	Magnetic Polysaccharide Carrier	[7]
Cross-linker	Dextran aldehyde	[7]
Optimal Immobilization pH	6.5	[8]
Optimal Reaction pH	7.5	[8]
Optimal Reaction Temperature	55°C	[8]
Enzyme Activity Recovery	97.28%	[8]
Reusability	>75% activity after 30 days storage	[8]
Km	1.59 g/L	[8]



#### Table 3: Immobilized Glycosyltransferase (UGT) on Zn-Ni MOF[9]

Parameter	Value	Reference
Immobilization Matrix	Zn-Ni Metal-Organic Framework (MOF)	[9]
Immobilization Method	His-tag affinity	[9]
Reusability	~76% activity after 7 cycles	[9]
Storage Stability	80.22% activity after 45 days	[9]

## **Experimental Protocols**

# Protocol 1: Immobilization of $\alpha$ -L-Rhamnosidase on Fe3O4@Graphene Oxide[5][6]

#### Materials:

- Graphene oxide (GO)
- Ferric chloride (FeCl₃)
- Ferrous sulfate (FeSO<sub>4</sub>)
- · Ammonium hydroxide
- α-L-Rhamnosidase solution
- Genipin (cross-linker)
- Phosphate buffer (pH 7.0)
- Ethanol (95%)

#### Procedure:

Synthesis of Fe3O4@GO Nanoparticles:



- Disperse 100 mg of GO in 50 mL of distilled water by ultrasonication for 30 minutes.
- $\circ$  Add FeCl<sub>3</sub> (8 x 10<sup>-3</sup> mol/L) and FeSO<sub>4</sub> (4 x 10<sup>-3</sup> mol/L) and stir until dissolved.
- Heat the solution to 80°C and add ammonium hydroxide dropwise to adjust the pH to 10.0.
- Stir the mixture at 60°C for 1 hour.
- Cool the mixture to room temperature, centrifuge at 8000 rpm for 5 minutes to collect the black precipitate.
- Wash the precipitate three times with 95% ethanol and dry in air.
- Immobilization of Rhamnosidase:
  - Disperse the synthesized Fe3O4@GO nanoparticles in phosphate buffer (pH 7.0).
  - $\circ$  Add the  $\alpha$ -L-rhamnosidase solution to the nanoparticle suspension.
  - Add genipin solution as a cross-linker.
  - Stir the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 4 hours).
  - Separate the immobilized enzyme from the solution using a magnet.
  - Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.
  - Store the immobilized rhamnosidase at 4°C until use.

# Protocol 2: Enzymatic Synthesis of Hesperetin-7-O-Glucoside (HMG) from Hesperidin[5][6]

#### Materials:

- Hesperidin
- Immobilized α-L-rhamnosidase (from Protocol 1)
- Citric acid buffer (50 mM, pH 6.0)



· Ammonium hydroxide

#### Procedure:

- Enzymatic Hydrolysis:
  - Prepare a solution of hesperidin (e.g., 0.1 mg/mL) in 50 mM citric acid buffer (pH 6.0). To improve the solubility of hesperidin, a hesperidin-Cu(II) complex can be used as the substrate.[5]
  - Preheat the substrate solution to 60°C in a shaking incubator.
  - Add the immobilized α-L-rhamnosidase to the preheated substrate solution to initiate the reaction.
  - Incubate the reaction mixture at 60°C with shaking (e.g., 170 rpm) for 1 hour.
  - Stop the reaction by placing the reaction vessel in a boiling water bath for 10 minutes.
- Product Recovery:
  - Separate the immobilized enzyme from the reaction mixture using a permanent magnet.
    The enzyme can be washed and reused.
  - $\circ$  Centrifuge the supernatant at 4000 rpm for 20 minutes and filter through a 0.22  $\mu m$  membrane.
  - Add excess ammonium hydroxide to the supernatant to dissociate the HMG-Cu(II) complex (if used) and precipitate the HMG.
  - Stir for 1 hour and adjust the pH to neutral.
  - Allow the mixture to stand for 30 minutes to allow for complete precipitation.
  - Collect the white precipitate (HMG) by centrifugation, wash three times with distilled water, and freeze-dry.



## Protocol 3: Enzymatic Synthesis of Neohesperidin from HMG

Note: A detailed, optimized protocol for the synthesis of neohesperidin from HMG using a specific immobilized glycosyltransferase is not readily available in the provided search results. The following is a general protocol based on the principles of glycosyltransferase reactions.[4] [9][10]

#### Materials:

- Hesperetin-7-O-glucoside (HMG) (from Protocol 2)
- Immobilized glycosyltransferase (e.g., rhamnosyltransferase)
- Sugar donor (e.g., UDP-rhamnose)
- Reaction buffer (e.g., Tris-HCl, pH 7.5)
- Divalent cations (e.g., MgCl<sub>2</sub>) if required by the enzyme

#### Procedure:

- Enzymatic Glycosylation:
  - Dissolve HMG and the sugar donor (e.g., UDP-rhamnose) in the reaction buffer.
  - Add the immobilized glycosyltransferase to the reaction mixture.
  - If necessary, add divalent cations (e.g., MgCl<sub>2</sub>) to the reaction mixture.
  - Incubate the reaction at the optimal temperature for the specific glycosyltransferase (e.g., 30-37°C) with gentle agitation for a predetermined time (e.g., 2-24 hours).
  - Monitor the progress of the reaction by techniques such as HPLC.
- Product Recovery:



- Separate the immobilized enzyme from the reaction mixture by centrifugation or using a magnetic field if a magnetic support was used.
- The supernatant containing neohesperidin can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

### Conclusion

The use of immobilized enzymes provides an effective and sustainable platform for the synthesis of neohesperidin. The protocols outlined in this document, based on a two-step enzymatic conversion of hesperidin, offer a clear pathway for researchers and drug development professionals to produce this valuable flavonoid glycoside. The provided quantitative data and experimental workflows serve as a foundation for the optimization and scaling-up of neohesperidin synthesis. Further research into the co-immobilization of both enzymes could lead to the development of a more streamlined one-pot synthesis process.

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